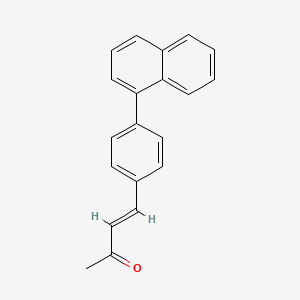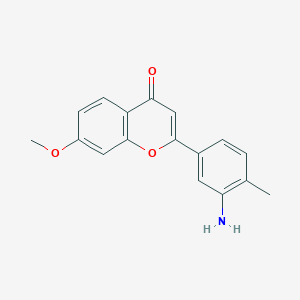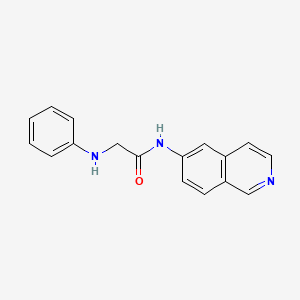
4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ナフタレン-1-イル)-4-フェニルブタ-3-エン-2-オンは、その独特な構造特性で知られる有機化合物です。ナフタレン環はフェニル基に結合し、フェニル基はさらにブテノン部分に結合しています。
準備方法
合成経路と反応条件
1-(ナフタレン-1-イル)-4-フェニルブタ-3-エン-2-オンの合成は、通常、4-ブロモナフタレンとフェニルアセチレンを、パラジウム触媒カップリング条件下で反応させることにより行われます。この反応は、炭酸カリウムなどの塩基と、トリフェニルホスフィンなどの配位子の存在下で行われます。 得られた中間体は、適切なホスホニウムイリドとウィッティヒ反応を行い、最終生成物を得ます .
工業的生産方法
1-(ナフタレン-1-イル)-4-フェニルブタ-3-エン-2-オンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために、反応条件を最適化します。 これには、温度、圧力、反応時間のコントロール、再結晶やクロマトグラフィーなどの効率的な精製技術の採用が含まれます .
化学反応の分析
反応の種類
1-(ナフタレン-1-イル)-4-フェニルブタ-3-エン-2-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化し、対応するカルボン酸を形成することができます。
還元: 水素ガスとパラジウム触媒を用いた還元反応は、ブテノン部分をブタノール基に変換することができます。
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム。
還元: パラジウム触媒を用いた水素ガス。
生成される主要な生成物
酸化: カルボン酸の生成。
還元: ブタノール誘導体の生成。
置換: ハロゲン化芳香族化合物の生成.
科学研究への応用
1-(ナフタレン-1-イル)-4-フェニルブタ-3-エン-2-オンは、いくつかの科学研究に応用されています。
科学的研究の応用
4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one has several scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its favorable charge transport characteristics.
Photophysical Studies: Investigated for its photophysical properties, including fluorescence and quenching behavior in different solvents.
Material Science: Employed in the development of new materials with specific electronic and optical properties.
作用機序
1-(ナフタレン-1-イル)-4-フェニルブタ-3-エン-2-オンの作用機序は、π-π*遷移による分子標的との相互作用を伴います。この化合物は、電子供与性ナフタレン環から電子受容性ブテノン部分への光誘起分子内電荷移動(ICT)を示します。 これにより、有機エレクトロニクスや光物理学的研究における応用にとって重要な、高双極子励起状態の安定化をもたらします .
類似化合物の比較
類似化合物
N4,N4-ジ(ビフェニル-4-イル)-N4-(ナフタレン-1-イル)-N4-フェニル-ビフェニル-4,4-ジアミン: OLEDやOPVデバイスのホール輸送材料として使用されます.
(2E)-3-[4-(ジメチルアミノ)フェニル]-1-(ナフタレン-1-イル)プロプ-2-エン-1-オン: その光物理的特性と蛍光消光挙動について研究されています.
独自性
1-(ナフタレン-1-イル)-4-フェニルブタ-3-エン-2-オンは、効率的な電荷輸送と有利な光物理的特性を可能にする、その特定の構造配置のために独自です。 これは、有機エレクトロニクスや材料科学での応用に特に適しています .
類似化合物との比較
Similar Compounds
N4,N4-Di(biphenyl-4-yl)-N4-(naphthalen-1-yl)-N4-phenyl-biphenyl-4,4-diamine: Used as a hole transport material in OLEDs and OPV devices.
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Studied for its photophysical properties and fluorescence quenching behavior.
Uniqueness
4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one is unique due to its specific structural arrangement, which allows for efficient charge transport and favorable photophysical properties. This makes it particularly suitable for applications in organic electronics and material science .
特性
分子式 |
C20H16O |
|---|---|
分子量 |
272.3 g/mol |
IUPAC名 |
(E)-4-(4-naphthalen-1-ylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C20H16O/c1-15(21)9-10-16-11-13-18(14-12-16)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,1H3/b10-9+ |
InChIキー |
NBTAOGUUJDLVHJ-MDZDMXLPSA-N |
異性体SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC(=O)C=CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride](/img/structure/B11846329.png)



![6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11846343.png)





![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)


